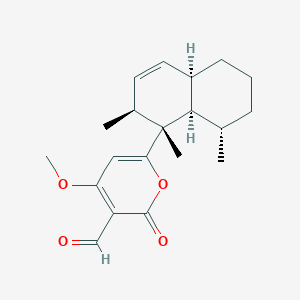
solanapyrone M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solanapyrone J is a secondary metabolite produced by certain fungi, including species from the genus Alternaria. It belongs to the class of compounds known as phytotoxins, which are toxic to plants. Solanapyrone J has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of solanapyrone M typically involves the use of solanapyrone synthase, an enzyme that catalyzes the formation of solanapyrones through a Diels-Alder reaction. The enzyme is purified from the fungus Alternaria solani. The biosynthetic pathway involves the conversion of prosolanapyrone II to this compound under specific conditions .
Industrial Production Methods
The fungus is cultivated in a nutrient-rich medium, and the compound is extracted using solvents such as ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Solanapyrone J undergoes several types of chemical reactions, including:
Oxidation: Conversion of prosolanapyrone II to solanapyrone M involves an oxidation step.
Cycloaddition: The Diels-Alder reaction is a key step in the biosynthesis of this compound.
Common Reagents and Conditions
Oxidation: Flavin-dependent oxidase is used in the oxidation step.
Cycloaddition: The Diels-Alder reaction is catalyzed by solanapyrone synthase under mild conditions.
Major Products
The major product of these reactions is this compound, which is formed from prosolanapyrone II through a series of enzymatic steps .
Scientific Research Applications
Solanapyrone J has several scientific research applications:
Chemistry: It serves as a model compound for studying Diels-Alder reactions and enzyme catalysis.
Biology: Solanapyrone J is used to study the interactions between phytotoxins and plant cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It may have applications in agriculture as a natural herbicide.
Mechanism of Action
Solanapyrone J exerts its effects through inhibition of DNA polymerase activities. It selectively inhibits the activities of mammalian DNA polymerase beta and lambda, which are involved in DNA repair processes. The compound binds to the N-terminal domain of DNA polymerase beta, interfering with its ability to bind single-stranded DNA .
Comparison with Similar Compounds
Solanapyrone J is part of a family of compounds known as solanapyrones, which include solanapyrone A, solanapyrone B, and solanapyrone C. These compounds share similar structures but differ in their biological activities and specific molecular targets. Solanapyrone J is unique in its specific inhibition of DNA polymerase beta and lambda .
List of Similar Compounds
- Solanapyrone A
- Solanapyrone B
- Solanapyrone C
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1 |
InChI Key |
VJWRZMQZHDPEMN-LSVSEMBBSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
Canonical SMILES |
CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
Synonyms |
solanapyrone J |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















